molecular formula C27H23N3O3 B11495809 1'-Benzyl-1-methyl-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione

1'-Benzyl-1-methyl-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione

Cat. No.: B11495809
M. Wt: 437.5 g/mol
InChI Key: ZKLSTLYBTHUDFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-Benzyl-1-methyl-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-Benzyl-1-methyl-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione typically involves multi-step organic reactions. One common method includes the Fischer indolisation followed by N-alkylation. This process involves the reaction of aryl hydrazines with ketones under acidic conditions to form indoles, which are then alkylated to introduce the desired substituents .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indolisation and N-alkylation steps to achieve higher yields and purity. This can include the use of microwave irradiation to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1’-Benzyl-1-methyl-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and spirocyclic moieties.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully saturated derivatives.

Scientific Research Applications

1’-Benzyl-1-methyl-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-Benzyl-1-methyl-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

  • 1-methyl-5’-phenylspiro(indoline-3,3’-(3H)pyrazol)-2-one
  • 1-benzyl-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid

Uniqueness: 1’-Benzyl-1-methyl-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C27H23N3O3

Molecular Weight

437.5 g/mol

IUPAC Name

1'-benzyl-1-methyl-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione

InChI

InChI=1S/C27H23N3O3/c1-17-22-23(25(32)30(24(22)31)19-12-6-3-7-13-19)27(28-17)20-14-8-9-15-21(20)29(26(27)33)16-18-10-4-2-5-11-18/h2-15,17,22-23,28H,16H2,1H3

InChI Key

ZKLSTLYBTHUDFT-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(C(=O)N(C2=O)C3=CC=CC=C3)C4(N1)C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.